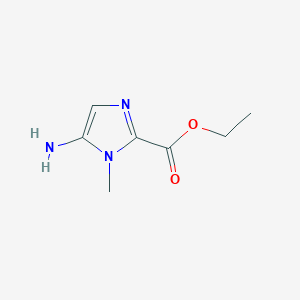
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a chemical compound with the empirical formula C7H11N3O2 . It is a solid substance and is used as an intermediate in the synthesis of various other compounds .
Synthesis Analysis
The synthesis of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate involves a solution of N-formyl sarcosine ethyl ester in an equal mixture of ethyl formate and THF with cyclohexane being added slowly to NaH (60% wt in mineral oil) at room temperature .Molecular Structure Analysis
The molecular structure of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate can be represented by the SMILES stringNC1=NC=C (C (OCC)=O)N1C . The InChI code for this compound is 1S/C7H11N3O2/c1-3-12-6 (11)5-4-9-7 (8)10 (5)2/h4H,3H2,1-2H3, (H2,8,9) . Physical And Chemical Properties Analysis
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is a solid substance . It has a molecular weight of 169.18 . The compound is typically stored at temperatures between 2-8 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis of Imidazoles
Imidazoles, including Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate, are key components to functional molecules that are used in a variety of everyday applications . Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, with an emphasis on the bonds constructed during the formation of the imidazole .
Therapeutic Potential
Imidazole containing compounds, such as Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate, have a broad range of chemical and biological properties . They have been shown to have antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Antioxidant Potential
Some derivatives of 1, 3-diazole have shown good scavenging potential as compared to ascorbic acid (positive control) .
Synthetic Intermediate
Ethyl 1-methyl-1H-imidazole-2-carboxylate is used as a synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
Solid Phase Synthesis
This compound is a useful synthetic intermediate for solid phase synthesis of polyamides containing imidazole .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It is known to be harmful if swallowed (Hazard Statement H302) and precautions should be taken to avoid breathing dust/fume/gas/mist/vapors/spray (Precautionary Statement P261) and to rinse cautiously with water for several minutes in case of contact with eyes (Precautionary Statement P305+P351+P338) .
Wirkmechanismus
Target of Action
Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate is an intermediate used to synthesize tricyclic quinoxalinone inhibitors of poly (ADP-ribose)polymerase-1 (PARP-1) . PARP-1 is a key enzyme involved in DNA repair and programmed cell death, making it a significant target for cancer therapies .
Mode of Action
It is known that the compound interacts with its target, parp-1, inhibiting its function . This inhibition disrupts the DNA repair process, leading to cell death, particularly in cancer cells that rely heavily on PARP-1 for survival .
Biochemical Pathways
The inhibition of PARP-1 by Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate affects several biochemical pathways. Most notably, it disrupts the base excision repair (BER) pathway, which is responsible for repairing small base lesions in the DNA . The disruption of this pathway leads to the accumulation of DNA damage, triggering apoptosis, or programmed cell death .
Pharmacokinetics
These properties significantly impact the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
Result of Action
The primary result of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate’s action is the induction of cell death in cells that rely on PARP-1 for survival . This makes it a potential therapeutic agent for treating cancers that exhibit high levels of PARP-1 .
Action Environment
The action of Ethyl 5-amino-1-methyl-1H-imidazole-2-carboxylate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s stability and efficacy . Additionally, the presence of other substances, such as proteins or other drugs, can potentially interact with the compound, altering its action .
Eigenschaften
IUPAC Name |
ethyl 5-amino-1-methylimidazole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2/c1-3-12-7(11)6-9-4-5(8)10(6)2/h4H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZSQRRRCDRXNJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C(N1C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

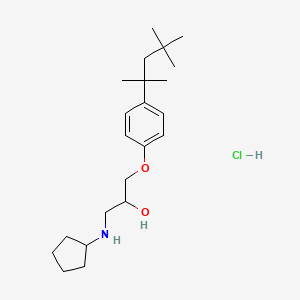
![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-bromo-3-methyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2965310.png)


![N-(2-furylmethyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2965314.png)
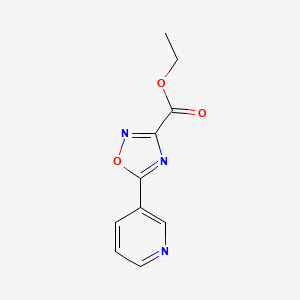
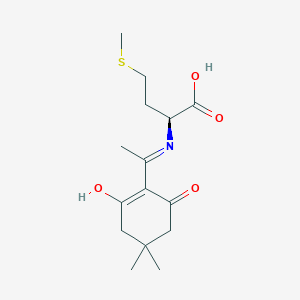
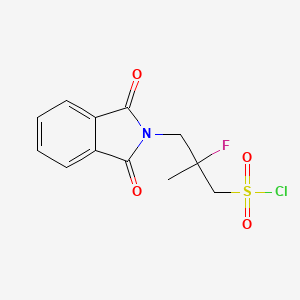
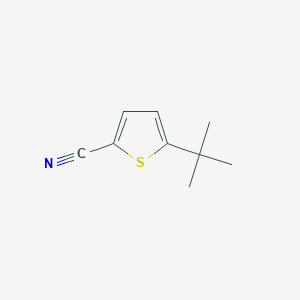

![2-methyl-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propane-1-sulfonamide](/img/structure/B2965326.png)


![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-1-[(2R)-1-methylpyrrolidin-2-yl]ethanol](/img/structure/B2965330.png)